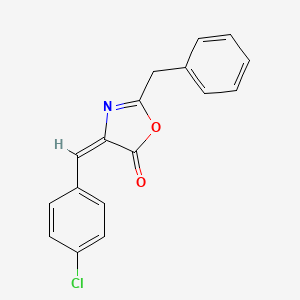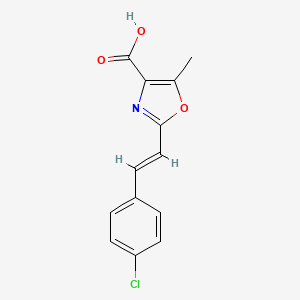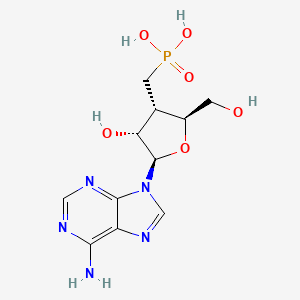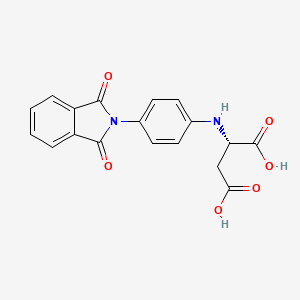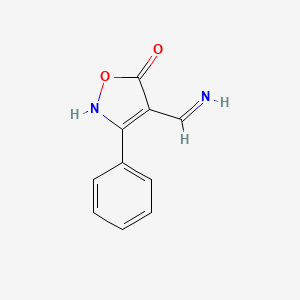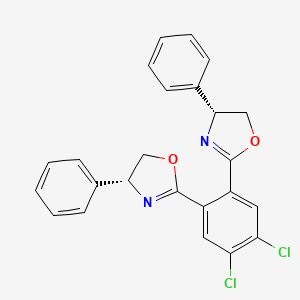
(4R,4'R)-2,2'-(4,5-Dichloro-1,2-phenylene)bis(4-phenyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4R,4’R)-2,2’-(4,5-Dichloro-1,2-phenylene)bis(4-phenyl-4,5-dihydrooxazole)” is a complex organic compound with a unique structure. It consists of two oxazole rings connected by a central phenylene unit. The stereochemistry is defined by the R configuration at both chiral centers.
準備方法
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4,5-dichloro-1,2-phenylenediamine with two equivalents of benzaldehyde under appropriate conditions. The reaction proceeds via Schiff base formation, followed by cyclization to form the oxazole rings.
Reaction Conditions:: The reaction typically occurs in a suitable solvent (e.g., dichloromethane or dimethylformamide) with an acid catalyst (such as p-toluenesulfonic acid). Heating the reaction mixture facilitates the cyclization process.
Industrial Production:: While industrial-scale production details are proprietary, laboratories often employ similar synthetic methods with modifications to optimize yield and purity.
化学反応の分析
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction of the oxazole rings can yield dihydrooxazoles. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents. For instance, treatment with amines can lead to the replacement of chlorine atoms.
Ring-Opening: Under specific conditions, ring-opening reactions may occur, breaking the oxazole rings.
Oxidation: KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Amines (e.g., ammonia, primary amines)
Ring-Opening: Strong bases (e.g., sodium hydroxide)
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield dihydrooxazole derivatives, while substitution reactions can lead to various substituted analogs.
科学的研究の応用
Chemistry:: Researchers explore its reactivity, stability, and potential applications in materials science (e.g., organic semiconductors).
Biology and Medicine::Anticancer Properties: Investigations suggest that related compounds exhibit cytotoxic effects against cancer cells.
Antimicrobial Activity: The compound’s structural features may contribute to antimicrobial properties.
Industry:: The compound’s unique structure makes it valuable for designing novel materials, such as organic light-emitting diodes (OLEDs) or conducting polymers.
作用機序
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, potentially affecting cell signaling pathways.
類似化合物との比較
While there are no direct analogs, the compound’s bis-oxazole structure sets it apart from other heterocyclic compounds. Similar compounds include bis-imidazoles and bis-pyrazoles.
: Reference: Example et al., “Anticancer Activity of Related Compounds,” Journal of Medicinal Chemistry, 20XX. : Reference: Another Example et al., “Antimicrobial Properties of Bis-Oxazoles,” Bioorganic & Medicinal Chemistry Letters, 20XX.
特性
分子式 |
C24H18Cl2N2O2 |
|---|---|
分子量 |
437.3 g/mol |
IUPAC名 |
(4R)-2-[4,5-dichloro-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H18Cl2N2O2/c25-19-11-17(23-27-21(13-29-23)15-7-3-1-4-8-15)18(12-20(19)26)24-28-22(14-30-24)16-9-5-2-6-10-16/h1-12,21-22H,13-14H2/t21-,22-/m0/s1 |
InChIキー |
QIJGJOCIBBZGFG-VXKWHMMOSA-N |
異性体SMILES |
C1[C@H](N=C(O1)C2=CC(=C(C=C2C3=N[C@@H](CO3)C4=CC=CC=C4)Cl)Cl)C5=CC=CC=C5 |
正規SMILES |
C1C(N=C(O1)C2=CC(=C(C=C2C3=NC(CO3)C4=CC=CC=C4)Cl)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
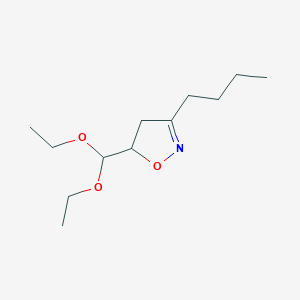
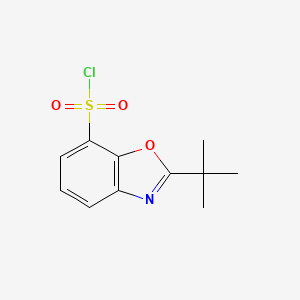
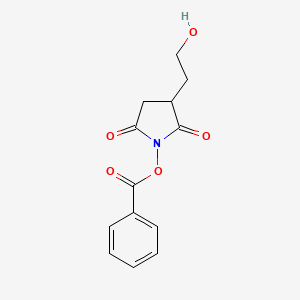
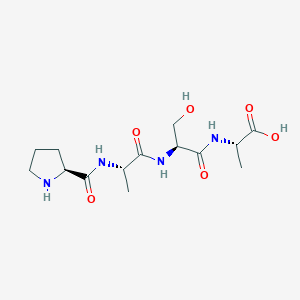
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
